molecular formula C13H14FN7O B2963693 5-(4-fluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole CAS No. 2097937-34-1

5-(4-fluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B2963693
CAS No.: 2097937-34-1
M. Wt: 303.301
InChI Key: KSLYYFJDADIVRD-UHFFFAOYSA-N
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Description

This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .


Chemical Reactions Analysis

This compound has been synthesized and evaluated for its activities to inhibit TRKA . Among the synthesized derivatives, one compound showed acceptable activity with an IC 50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C (Predicted), a density of 1.40±0.1 g/cm3 (Predicted), and solubility in DMSO .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Bayrak et al. (2009) focused on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The derivatives exhibited good to moderate activity against various microbial strains, highlighting the potential of such compounds in antimicrobial research (Bayrak et al., 2009).

Design and Evaluation for Antimicrobial and Antitubercular Activities

Desai et al. (2016) adopted a rational approach to synthesize fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, demonstrating potent antibacterial and antifungal activities. The study also included molecular docking to understand the structure-activity relationship, indicating these derivatives could serve as leads for further development in antimicrobial and antitubercular therapies (Desai et al., 2016).

Antimycobacterial Activity

Research by Sutherland et al. (2022) on pyrazolo[1,5-a]pyrimidines revealed their potent inhibition against mycobacterial ATP synthase, suggesting their utility in treating Mycobacterium tuberculosis infections. This work provides insights into the design and synthesis of novel inhibitors with potential applications in tuberculosis therapy (Sutherland et al., 2022).

Novel Anti-Lung Cancer Activity

A study by Hammam et al. (2005) synthesized fluoro-substituted benzo[b]pyran derivatives, demonstrating significant anti-lung cancer activity. This research opens avenues for developing new cancer therapeutic agents based on the structural motif of the compound (Hammam et al., 2005).

Anticancer Agents Development

Bommera et al. (2021) synthesized 1,2,4-oxadiazole linked 5-fluorouracil derivatives and evaluated their anticancer activity against several human cancer cell lines. The derivatives showed promising anticancer activity, underscoring the therapeutic potential of such compounds in cancer treatment (Bommera et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic uses, particularly in the treatment of cognitive disorders . Additionally, more research could be done to optimize its synthesis and improve its properties.

Properties

IUPAC Name

5-[4-fluoro-1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN7O/c1-7-18-13(22-19-7)10-3-8(14)5-21(10)12-9-4-17-20(2)11(9)15-6-16-12/h4,6,8,10H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLYYFJDADIVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CC(CN2C3=NC=NC4=C3C=NN4C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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